molecular formula C14H14FN3O B5834327 N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea

N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea

Cat. No. B5834327
M. Wt: 259.28 g/mol
InChI Key: ZAJINJRAMNCGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea, commonly known as FPEU, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular processes. FPEU has shown potential in the treatment of various diseases, including cancer and diabetes.

Mechanism of Action

FPEU inhibits N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea, which is an important enzyme involved in various cellular processes, including cell growth, differentiation, and survival. N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea has been implicated in the development of various diseases, including cancer and diabetes. By inhibiting N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea, FPEU can disrupt these cellular processes and induce apoptosis in cancer cells and improve insulin sensitivity in diabetes.
Biochemical and Physiological Effects:
FPEU has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea, activation of caspases, and disruption of mitochondrial function. FPEU has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes through the regulation of glucose metabolism and insulin signaling pathways.

Advantages and Limitations for Lab Experiments

FPEU has several advantages for lab experiments, including its high potency and specificity for N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea inhibition. However, FPEU also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of FPEU. One area of research is the development of more potent and selective N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea inhibitors based on the structure of FPEU. Another area of research is the investigation of FPEU's potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of FPEU in human clinical trials for the treatment of cancer and diabetes.

Synthesis Methods

The synthesis of FPEU involves the reaction between 3-fluoroaniline and 4-pyridinecarboxaldehyde, followed by the addition of urea. The reaction is carried out in the presence of a catalyst and solvent. The yield of FPEU is typically around 70-80%, and the purity can be increased through various purification techniques.

Scientific Research Applications

FPEU has been extensively studied for its potential use in the treatment of cancer and diabetes. It has been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in various cancer cell lines, including breast, lung, and prostate cancer. FPEU has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

1-(3-fluorophenyl)-3-(2-pyridin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c15-12-2-1-3-13(10-12)18-14(19)17-9-6-11-4-7-16-8-5-11/h1-5,7-8,10H,6,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJINJRAMNCGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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